2-Amino-5-methylbenzothioamide
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Overview
Description
2-Amino-5-methylbenzothioamide is an organic compound with the molecular formula C8H10N2S It is a derivative of benzothioamide, characterized by the presence of an amino group (-NH2) and a methyl group (-CH3) attached to the benzothioamide structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-methyl-2-nitrobenzoyl chloride as the starting material.
Reaction Steps: The nitro group (-NO2) in 5-methyl-2-nitrobenzoyl chloride is reduced to an amino group (-NH2) using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Thioamide Formation: The resulting 2-amino-5-methylbenzoyl chloride is then reacted with thiourea to form the thioamide group (-CSNH2).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Substitution reactions can occur at the amino or thioamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of this compound oxo derivatives.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Substitution Products: Substitution reactions can produce various alkylated or aminated derivatives.
Scientific Research Applications
2-Amino-5-methylbenzothioamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-5-methylbenzothioamide exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
2-Amino-5-methylbenzamide: Similar structure but lacks the thioamide group.
2-Amino-5-methylbenzothiazole: Contains a thiazole ring instead of a thioamide group.
2-Amino-5-methylbenzothiophene: Contains a thiophene ring instead of a thioamide group.
Uniqueness: 2-Amino-5-methylbenzothioamide is unique due to its specific combination of amino, methyl, and thioamide groups, which confer distinct chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H10N2S |
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Molecular Weight |
166.25 g/mol |
IUPAC Name |
2-amino-5-methylbenzenecarbothioamide |
InChI |
InChI=1S/C8H10N2S/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) |
InChI Key |
CUACFMXJPMIIRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=S)N |
Origin of Product |
United States |
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